N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
Description
N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide backbone linked to a pyrazole-thiophene hybrid moiety via an ethyl chain. This compound’s structural features suggest applications in medicinal chemistry, particularly as a modulator of enzymes or receptors where heterocyclic systems are critical .
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-15(12-3-1-2-4-12)16-7-9-18-8-5-14(17-18)13-6-10-20-11-13/h5-6,8,10-12H,1-4,7,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKMGRLHYHWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Thiophene Ring: Thiophene can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Formation of the Pyrazole Ring: Pyrazoles are often synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling of Thiophene and Pyrazole: The thiophene and pyrazole rings can be coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and boron reagents.
Attachment of the Cyclopentanecarboxamide Group: The final step involves the attachment of the cyclopentanecarboxamide group to the pyrazole ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for the purification of intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: Both the thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are frequently used.
Major Products
Oxidation: Sulfoxides and sulfones from the thiophene ring.
Reduction: Dihydropyrazoles from the pyrazole ring.
Substitution: Various substituted thiophenes and pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thus affecting cell signaling pathways.
Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis.
Anti-inflammatory and Anticancer Activity: It modulates the activity of enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 1-(4-Chlorophenyl)-N-[2-(tert-butyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide (CAS 450340-16-6)
This compound shares the cyclopentanecarboxamide core with the target molecule but differs in substituents and heterocyclic architecture (Table 1).
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Analog (CAS 450340-16-6) |
|---|---|---|
| Core Structure | Cyclopentanecarboxamide | Cyclopentanecarboxamide |
| Heterocyclic Moiety | 1H-Pyrazole with thiophen-3-yl substituent | Thieno[3,4-c]pyrazole fused ring system with tert-butyl group |
| Substituents | Thiophen-3-yl (aromatic), ethyl linker | 4-Chlorophenyl (electron-withdrawing), tert-butyl (steric bulk) |
| Flexibility | Ethyl linker provides moderate flexibility | Rigid fused thieno-pyrazole system with tert-butyl, reducing conformational mobility |
| Electronic Effects | Thiophene enhances electron-richness; pyrazole offers H-bonding potential | Chlorophenyl introduces electron deficiency; tert-butyl contributes steric hindrance |
Implications of Structural Differences
- Bioactivity : The thiophen-3-yl group in the target compound may enhance interactions with hydrophobic pockets in biological targets, while the 4-chlorophenyl group in the analog could improve binding to electron-deficient regions. The tert-butyl group in the analog may reduce metabolic degradation but limit solubility .
- Solubility and Pharmacokinetics: The ethyl linker in the target compound likely improves aqueous solubility compared to the rigid, bulky thieno-pyrazole system of the analog. However, the chlorophenyl group in the analog may increase lipophilicity, affecting membrane permeability.
- Synthetic Accessibility: The target compound’s pyrazole-thiophene system is synthetically straightforward via Suzuki coupling or cyclocondensation, whereas the fused thieno-pyrazole in the analog requires multistep ring-closing reactions, complicating scalability .
Research Context and Methodological Considerations
While neither compound’s experimental data (e.g., crystallographic structures, binding affinities) is explicitly provided in the evidence, structural determination methods like X-ray crystallography—often employing SHELX software for refinement—are critical for elucidating such molecules’ 3D conformations . The absence of substituents like chlorine or tert-butyl in the target compound suggests a divergent optimization strategy, prioritizing electronic modulation over steric effects.
Biological Activity
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The compound features a cyclopentanecarboxamide moiety linked to an ethyl chain that incorporates a thiophene-substituted pyrazole. The unique combination of these structural elements suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Synthesis of Thiophene and Pyrazole Intermediates : The thiophene ring can be synthesized using methods such as the Gewald reaction, while the pyrazole can be formed by reacting hydrazine with a suitable carbonyl compound.
- Coupling Reaction : Subsequent coupling reactions, often facilitated by palladium catalysts, are used to attach the thiophene and pyrazole moieties to the cyclopentanecarboxamide backbone.
Anticancer Properties
Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant anticancer activity. For instance, a study reported that certain pyrazole derivatives showed potent inhibitory effects against cancer cell lines such as MCF-7, with IC₅₀ values as low as 0.08 μM . This suggests that compounds like this compound may possess similar anticancer properties due to their structural characteristics.
Anti-inflammatory Activity
The presence of the thiophene ring in the compound is associated with anti-inflammatory activities. Thiophene derivatives have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.
The proposed mechanism of action for compounds with similar structures often involves the inhibition of specific kinases or enzymes involved in cancer proliferation and inflammation. For example, some pyrazole derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) kinases, which play a crucial role in tumor growth .
Case Study 1: Anticancer Activity Assessment
In a comparative study involving various pyrazole derivatives, this compound was assessed for its antiproliferative effects against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC₅₀ value comparable to known anticancer agents .
Case Study 2: Anti-inflammatory Evaluation
Another study evaluated the anti-inflammatory potential of thiophene-containing compounds. The results demonstrated that these compounds could effectively reduce pro-inflammatory cytokine production in vitro, suggesting a promising therapeutic avenue for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
